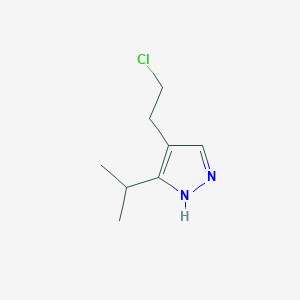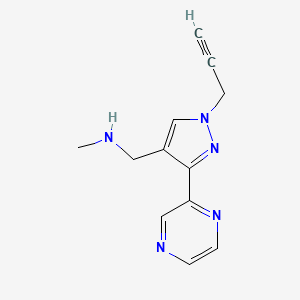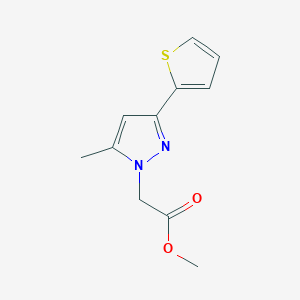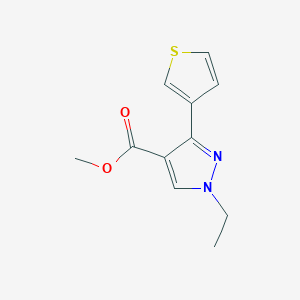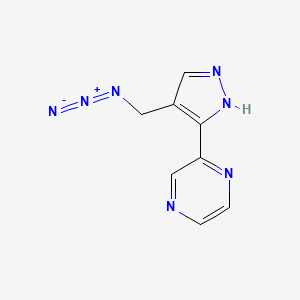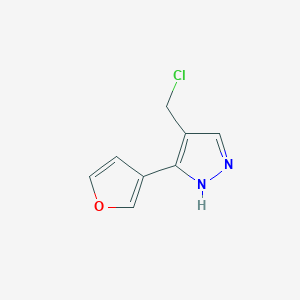![molecular formula C11H12ClF2N3 B1492833 2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole CAS No. 2097993-73-0](/img/structure/B1492833.png)
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Descripción general
Descripción
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole (6-Cl-4-F-OCHP) is a novel fluorinated pyrrole derivative that has been studied for its potential applications in the field of medicinal chemistry. It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 6-Cl-4-F-OCHP has a unique structure, consisting of an aromatic pyrrole ring with a chloro-substituted pyrimidine moiety. This structure gives it several advantages over traditional pyrrole derivatives, such as increased lipophilicity and improved metabolic stability.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Properties
The pyrrole moiety is a common feature in many pharmacologically active compounds. Research indicates that pyrrole derivatives can act as kinase inhibitors, which are crucial in cancer treatment. The chloropyrimidinyl group, in particular, has been associated with anticancer activity. For instance, compounds with a phenyl substituent at the 2 position of pyrrole and a 2-amino-4-pyrimidin-4-yl chain at position 5 have shown promise as novel prototype Cdc7 kinase inhibitors . This suggests that our compound could be explored for its potential anticancer properties, especially in targeted therapies against specific cancer types.
Material Science: Aggregation-Induced Emission
Pyrrolo[1,2-a]pyrimidines, which can be synthesized from NH-pyrroles, exhibit aggregation-induced emission enhancement (AIEE) properties . This property is significant for the development of new materials with applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. The unique structure of “2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole” could be utilized to study AIEE phenomena and develop materials with improved optical properties.
Chemical Synthesis: Building Blocks for Complex Molecules
The compound’s structure, featuring multiple reactive sites, makes it a versatile building block in chemical synthesis. It can be used to construct complex molecules with potential applications in medicinal chemistry, such as the synthesis of more active compounds by combining different pharmacophores within a pyrrole ring system .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used to modulate various diseases, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Mode of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-3-10(16-6-15-9)17-4-7-1-2-11(13,14)8(7)5-17/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEOBJABHWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC(=NC=N3)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



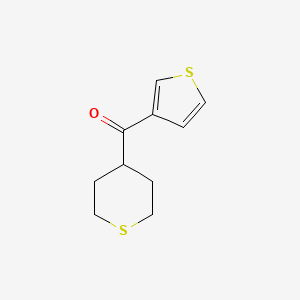
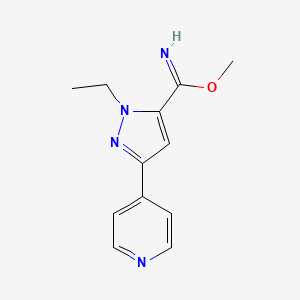
![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

